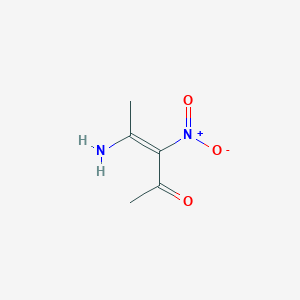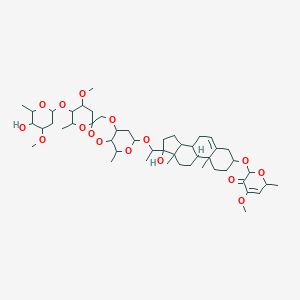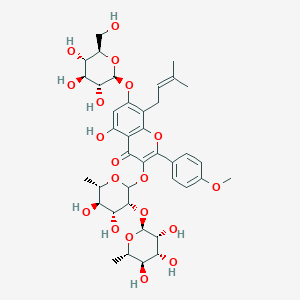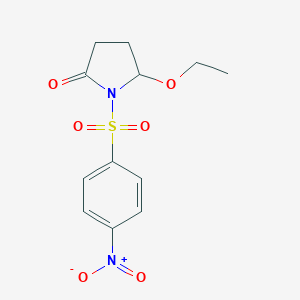
(E)-4-amino-3-nitropent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-amino-3-nitropent-3-en-2-one, also known as ANP, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANP is a highly reactive molecule that can be synthesized through a number of methods and has been found to have significant biochemical and physiological effects. In
Wirkmechanismus
(E)-4-amino-3-nitropent-3-en-2-one works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, (E)-4-amino-3-nitropent-3-en-2-one inhibits the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. By inhibiting this enzyme, (E)-4-amino-3-nitropent-3-en-2-one prevents the growth and proliferation of cancer cells. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(E)-4-amino-3-nitropent-3-en-2-one has a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (E)-4-amino-3-nitropent-3-en-2-one has been found to have neuroprotective effects. Specifically, (E)-4-amino-3-nitropent-3-en-2-one has been found to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease. (E)-4-amino-3-nitropent-3-en-2-one has also been found to have cardioprotective effects, including the ability to reduce myocardial infarct size and improve cardiac function in animal models of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-4-amino-3-nitropent-3-en-2-one for lab experiments is its high purity. The synthesis method for (E)-4-amino-3-nitropent-3-en-2-one yields a highly pure product, which is important for ensuring accurate and reproducible results in lab experiments. Additionally, (E)-4-amino-3-nitropent-3-en-2-one is relatively stable and can be stored for long periods of time without losing its activity. However, one limitation of (E)-4-amino-3-nitropent-3-en-2-one is its high reactivity, which can make it difficult to handle in lab experiments.
Zukünftige Richtungen
There are a number of future directions for (E)-4-amino-3-nitropent-3-en-2-one research. One area of research is the development of new cancer treatments based on (E)-4-amino-3-nitropent-3-en-2-one. Researchers are currently exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of research is the development of new methods for synthesizing (E)-4-amino-3-nitropent-3-en-2-one that are more efficient and cost-effective. Finally, researchers are exploring the use of (E)-4-amino-3-nitropent-3-en-2-one as a tool for studying the activity of enzymes involved in cancer and other diseases.
Synthesemethoden
(E)-4-amino-3-nitropent-3-en-2-one can be synthesized through a number of methods, including the condensation of 4-nitro-3-penten-2-one with ammonia, the reaction of 4-nitro-3-penten-2-one with hydroxylamine, and the reduction of 4-nitro-3-penten-2-one with hydrogen gas. The most commonly used method for synthesizing (E)-4-amino-3-nitropent-3-en-2-one is the condensation of 4-nitro-3-penten-2-one with ammonia, which yields a high purity product.
Wissenschaftliche Forschungsanwendungen
(E)-4-amino-3-nitropent-3-en-2-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. (E)-4-amino-3-nitropent-3-en-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. (E)-4-amino-3-nitropent-3-en-2-one has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (E)-4-amino-3-nitropent-3-en-2-one has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
120697-18-9 |
|---|---|
Produktname |
(E)-4-amino-3-nitropent-3-en-2-one |
Molekularformel |
C5H8N2O3 |
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
(E)-4-amino-3-nitropent-3-en-2-one |
InChI |
InChI=1S/C5H8N2O3/c1-3(6)5(4(2)8)7(9)10/h6H2,1-2H3/b5-3+ |
InChI-Schlüssel |
CAWLPOSADBAJFU-HWKANZROSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)C)\[N+](=O)[O-])/N |
SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Kanonische SMILES |
CC(=C(C(=O)C)[N+](=O)[O-])N |
Synonyme |
3-Penten-2-one, 4-amino-3-nitro-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)


![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)

![(2S,6S)-4-Methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,9-dione](/img/structure/B58306.png)
![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)



